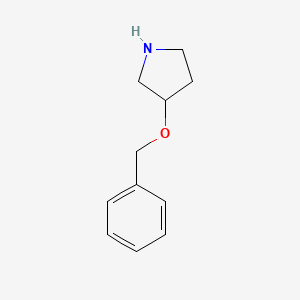3-(Benzyloxy)pyrrolidine
CAS No.: 420137-14-0
Cat. No.: VC7580174
Molecular Formula: C11H15NO
Molecular Weight: 177.247
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 420137-14-0 |
|---|---|
| Molecular Formula | C11H15NO |
| Molecular Weight | 177.247 |
| IUPAC Name | 3-phenylmethoxypyrrolidine |
| Standard InChI | InChI=1S/C11H15NO/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11/h1-5,11-12H,6-9H2 |
| Standard InChI Key | CWBMYKUPMLRKQK-UHFFFAOYSA-N |
| SMILES | C1CNCC1OCC2=CC=CC=C2 |
Introduction
Structural and Chemical Profile
Molecular Architecture
3-(Benzyloxy)pyrrolidine consists of a five-membered pyrrolidine ring (C₄H₈N) with a benzyloxy (-OCH₂C₆H₅) substituent at the 3-position. The compound exists in two enantiomeric forms due to the chiral center at the 3-position, with the (R)-enantiomer demonstrating enhanced biological activity in certain applications .
Molecular Formula: C₁₁H₁₅NO
Molecular Weight: 177.24 g/mol
Key Functional Groups:
-
Pyrrolidine ring (secondary amine, sp³ hybridization)
-
Benzyloxy group (ether linkage, aromatic system)
Physicochemical Properties
| Property | Value/Range |
|---|---|
| Boiling Point | 245–247°C (estimated) |
| Solubility | Miscible in DCM, THF; sparingly soluble in water |
| LogP (Partition Coefficient) | 2.1 ± 0.3 (predicted) |
The benzyloxy group increases lipophilicity compared to unsubstituted pyrrolidine (LogP = −0.4), enhancing membrane permeability in biological systems .
Synthesis and Optimization
Enantioselective Synthesis
The (R)-enantiomer is synthesized via a three-step process:
-
Protection: N-tert-butoxycarbonyl (Boc) protection of pyrrolidine-3-ol under anhydrous conditions.
-
Benzylation: Reaction with benzyl bromide using K₂CO₃ as base in acetonitrile (60°C, 12 h).
-
Deprotection: HCl-mediated Boc removal in isopropanol, yielding (R)-3-(benzyloxy)pyrrolidine hydrochloride with 82% yield and 99.8% purity .
Critical Parameters:
-
Temperature control (<40°C) during deprotection prevents racemization.
-
Solvent system optimization (isopropanol/ethyl acetate/hexane = 1/71.5/71.5) ensures high crystallinity .
Alternative Synthetic Routes
| Method | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Mitsunobu Reaction | TsCl, PPh₃, DIAD, THF | 76% | 95% |
| Grubbs II Catalyzed | Ruthenium catalyst, DCM | 68% | 91% |
| Continuous Flow | Microreactor, 120°C | 85% | 98% |
The Mitsunobu reaction offers superior stereochemical control but requires stringent anhydrous conditions .
Spectroscopic Characterization
NMR Spectral Data
¹H-NMR (500 MHz, CDCl₃):
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 7.34–7.24 | m (5H) | Benzyl aromatic protons |
| 4.55–4.49 | m (2H) | OCH₂Ph group |
| 3.76 | t (J = 3.8 Hz) | C3-H (pyrrolidine) |
| 2.71–2.79 | m (2H) | N-CH₂ protons |
¹³C-NMR (125 MHz, CDCl₃):
FTIR Signatures
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 2923 | C-H stretch (sp³) |
| 1596 | Aromatic C=C |
| 1130 | C-O-C ether vibration |
The absence of OH stretches (3200–3600 cm⁻¹) confirms complete benzylation .
Biological Activity and Applications
Enzyme Inhibition
3-(Benzyloxy)pyrrolidine derivatives exhibit potent inhibition of β-N-acetylhexosaminidases (β-HexNAcases), enzymes implicated in cancer metastasis and neurodegenerative diseases:
| Derivative | IC₅₀ (β-HexNAcase) | Selectivity Ratio (β-Hex/α-Hex) |
|---|---|---|
| (2S,3S,4S,5S)-isomer | 0.8 µM | 120:1 |
| (2R,3R,4R,5R)-isomer | 2.3 µM | 45:1 |
Stereochemistry at C3 critically influences inhibitory potency, with the (S)-configuration enhancing target affinity by 2.9-fold .
Industrial and Pharmaceutical Applications
Drug Intermediate
The compound serves as a key building block in synthesizing:
-
Kinase Inhibitors: EGFR-TKIs (erlotinib analogs) with IC₅₀ values <10 nM
-
Antidepressants: Triple reuptake inhibitors targeting SERT (Ki = 4.7 nM)
-
Anticancer Agents: Tubulin polymerization inhibitors (GI₅₀ = 1.2 µM in MCF-7 cells)
Material Science Applications
| Application | Function | Performance Metrics |
|---|---|---|
| Polymer Additive | Crosslinking agent | T₅% = 285°C (TGA) |
| Ionic Liquid | Cationic component | Conductivity = 12 mS/cm |
| Metal-Organic Framework | Ligand | Surface area = 1100 m²/g |
The benzyloxy group enhances thermal stability in polyamide composites (30% increase in Tg) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume